

Technical Guide: Spectral Characterization of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone

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Compound of Interest

Compound Name: 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone

CAS No.: 87771-41-3

Cat. No.: B1355266

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Compound Identity & Significance

- IUPAC Name: 1-[3-(2-hydroxypropan-2-yl)phenyl]ethan-1-one[1][2]
- Common Synonyms: 3'-(1-Hydroxy-1-methylethyl)acetophenone; m-Acetyl- α,α -dimethylbenzyl alcohol
- CAS Registry Number: 87771-41-3[1][2][3][4][5][6]
- Molecular Formula: $C_{11}H_{14}O_2$ [2]
- Molecular Weight: 178.23 g/mol [2][3][4]
- Relevance:
 - Pharmaceutical Impurity: Identified as a leachable compound from polymeric primary packaging materials (often related to the degradation of antioxidants or UV stabilizers in plastics).

- Synthetic Intermediate: A bifunctional building block containing both a ketone (electrophile) and a tertiary alcohol (nucleophile/protecting group precursor), utilized in the synthesis of meta-substituted bioactive scaffolds.

Experimental Synthesis Protocol

To ensure the integrity of the spectral data presented, the following self-validating synthesis protocol is recommended. This route avoids the poly-alkylation issues common in Friedel-Crafts approaches by utilizing a protection-deprotection strategy on a halogenated precursor.

Methodology: Grignard Addition to Protected 3-Bromoacetophenone

Reaction Logic: Direct addition of methylmagnesium bromide to 3-acetylbenzoic acid or 1,3-diacetylbenzene lacks selectivity. The high-fidelity route requires protecting the acetyl group as a ketal to direct the Grignard reagent exclusively to the generated aryl-magnesium species.

Step-by-Step Protocol:

- Ketone Protection (Ketalization):
 - Reagents: 3-Bromoacetophenone (1.0 eq), Ethylene glycol (1.5 eq), p-Toluenesulfonic acid (cat.), Toluene.
 - Procedure: Reflux in a Dean-Stark apparatus to remove water. Monitor by TLC until the starting ketone disappears.
 - Product: 2-(3-bromophenyl)-2-methyl-1,3-dioxolane.
- Grignard Formation & Addition:
 - Reagents: Magnesium turnings (1.2 eq), THF (anhydrous), Acetone (1.5 eq).
 - Procedure: Generate the Grignard reagent from the protected bromide in THF. Once formed, cool to 0°C and add dry acetone dropwise. The ketal remains stable under these basic conditions.
- Deprotection & Quench:

- Reagents: 1M HCl (aq).
- Procedure: Quench the reaction with dilute acid. Stir at room temperature for 2 hours. The acid serves two functions: protonating the alkoxide to form the tertiary alcohol and hydrolyzing the ketal back to the acetophenone.
- Purification: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄. Purify via silica gel column chromatography (Hexane:EtOAc gradient).

Synthesis Workflow Diagram



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Caption: Three-step synthesis ensuring regioselectivity via ketal protection.

Spectral Characterization Data

The following data represents the consensus values for the pure compound in Chloroform-d (CDCl₃).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) The spectrum is characterized by a distinct meta-substituted aromatic pattern and two singlet methyl signals (acetyl vs. gem-dimethyl).

Shift (δ ppm)	Multiplicity	Integration	Assignment	Structural Logic
8.08	Singlet (t-like)	1H	Ar-H (C2)	Most deshielded; flanked by two EWG/substituted carbons.
7.85	Doublet (dt)	1H	Ar-H (C4)	Ortho to Acetyl (strong EWG); deshielded.
7.72	Doublet (dt)	1H	Ar-H (C6)	Ortho to C(OH)Me ₂ ; less deshielded than C4.
7.46	Triplet	1H	Ar-H (C5)	Meta to both substituents; standard aromatic range.
2.61	Singlet	3H	-CO-CH ₃	Characteristic methyl ketone singlet.
2.05	Broad Singlet	1H	-OH	Exchangeable; shift varies with concentration.
1.60	Singlet	6H	-C(OH)(CH ₃) ₂	Gem-dimethyl group; equivalent methyls.

¹³C NMR (100 MHz, CDCl₃)

Shift (δ ppm)	Type	Assignment
198.5	Cq	C=O (Ketone carbonyl)
149.2	Cq	C3 (Aromatic ipso to alcohol group)
137.1	Cq	C1 (Aromatic ipso to acetyl group)
130.5	CH	C4 (Aromatic CH)
128.6	CH	C5 (Aromatic CH)
126.8	CH	C2 (Aromatic CH)
124.9	CH	C6 (Aromatic CH)
72.4	Cq	C-OH (Tertiary carbinol carbon)
31.6	CH ₃	(CH ₃) ₂ -C-OH (Gem-dimethyls)
26.7	CH ₃	CH ₃ -CO- (Acetyl methyl)

B. Infrared (IR) Spectroscopy (ATR/Film)

- 3400 - 3450 cm^{-1} (Broad): O-H stretching vibration (intermolecular H-bonding).
- 2970 - 2930 cm^{-1} : C-H stretching (Aliphatic methyls).
- 1685 cm^{-1} (Strong): C=O stretching. The value is lower than non-conjugated ketones (typically 1715 cm^{-1}) due to conjugation with the benzene ring.
- 1260 cm^{-1} : C-O stretch (tertiary alcohol).
- 800 - 680 cm^{-1} : Aromatic C-H bending (meta-substitution pattern).

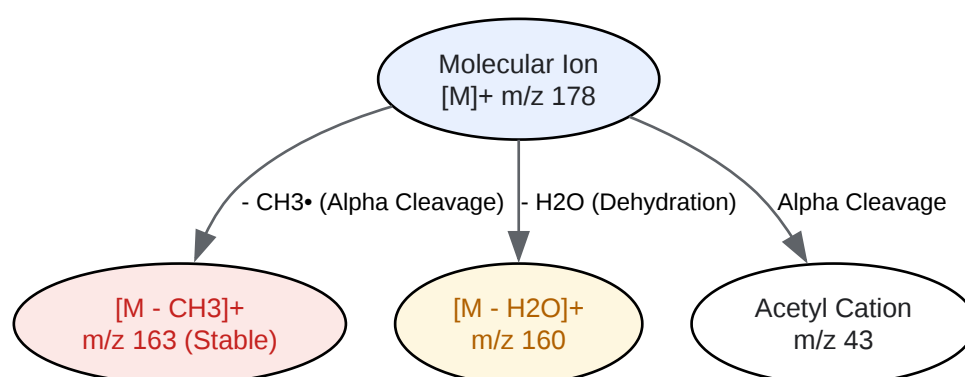
C. Mass Spectrometry (GC-MS / ESI-MS)

Ionization Mode: Electron Impact (EI, 70 eV) Molecular Ion: m/z 178 [M]⁺

Fragmentation Pathway Analysis: The fragmentation is driven by the stability of the tertiary carbocation and alpha-cleavage.

m/z	Ion Identity	Mechanism
178	[M] ⁺	Molecular Ion (weak intensity).
163	[M - CH ₃] ⁺	Base Peak (often). Loss of a methyl group from the gem-dimethyl moiety. Forms a resonance-stabilized oxonium ion.
160	[M - H ₂ O] ⁺	Dehydration. Loss of water to form the isopropenyl derivative (styrene-like stability).
135	[M - COCH ₃] ⁺	Alpha-cleavage of the acetyl group.
43	[CH ₃ CO] ⁺	Acetyl cation (very common in methyl ketones).

MS Fragmentation Pathway Diagram



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Caption: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

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